molecular formula C14H23N3O B11795938 (6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol

(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol

Cat. No.: B11795938
M. Wt: 249.35 g/mol
InChI Key: LHPJYYUVDDDJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isopropyl group, a methyl group on the pyridine ring, and a methanol group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-12(3)8-13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3

InChI Key

LHPJYYUVDDDJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.